molecular formula C205H341N53O75S B1591598 Thymosin beta(10)arginine CAS No. 88160-82-1

Thymosin beta(10)arginine

Cat. No.: B1591598
CAS No.: 88160-82-1
M. Wt: 4780 g/mol
InChI Key: QVGGXIKDZJGHEA-NQRPSHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymosin beta(10)arginine is a peptide belonging to the thymosin family, which is known for its role in various physiological processes. Thymosins are small proteins originally isolated from the thymus gland, and they play crucial roles in the immune system, cell migration, and tissue repair. This compound, in particular, has been studied for its potential therapeutic applications in cancer treatment, wound healing, and tissue regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymosin beta(10)arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thymosin beta(10)arginine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups .

Scientific Research Applications

Thymosin beta(10)arginine has a wide range of scientific research applications:

Mechanism of Action

Thymosin beta(10)arginine can be compared with other thymosin peptides, such as thymosin beta-4 and thymosin alpha-1:

Uniqueness: this compound is unique due to its specific sequence and the presence of arginine, which may confer distinct biological properties compared to other thymosins .

Comparison with Similar Compounds

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H341N53O75S/c1-21-100(8)157(249-181(308)120(59-68-147(272)273)221-146(271)94-217-168(295)129(75-86-334-20)233-188(315)136(93-156(290)291)244-193(320)141-55-43-84-257(141)203(330)130(54-34-42-83-213)238-189(316)134(91-154(286)287)239-165(292)103(11)218-111(19)267)195(322)220-105(13)167(294)246-138(95-259)192(319)241-132(89-112-45-25-24-26-46-112)186(313)243-135(92-155(288)289)187(314)226-113(47-27-35-76-206)169(296)219-104(12)166(293)222-114(48-28-36-77-207)172(299)240-131(87-98(4)5)185(312)227-115(49-29-37-78-208)170(297)225-119(53-33-41-82-212)180(307)252-160(106(14)262)199(326)237-128(65-74-153(284)285)184(311)253-161(107(15)263)198(325)236-122(58-67-144(215)269)176(303)230-124(61-70-149(276)277)177(304)223-116(50-30-38-79-209)173(300)242-133(90-145(216)270)190(317)255-162(108(16)264)201(328)245-137(88-99(6)7)204(331)258-85-44-56-142(258)194(321)256-163(109(17)265)200(327)234-118(52-32-40-81-211)171(298)231-127(64-73-152(282)283)183(310)254-164(110(18)266)202(329)251-159(102(10)23-3)196(323)235-125(62-71-150(278)279)179(306)228-121(57-66-143(214)268)175(302)229-123(60-69-148(274)275)178(305)224-117(51-31-39-80-210)174(301)247-139(96-260)191(318)232-126(63-72-151(280)281)182(309)250-158(101(9)22-2)197(324)248-140(97-261)205(332)333/h24-26,45-46,98-110,113-142,157-164,259-266H,21-23,27-44,47-97,206-213H2,1-20H3,(H2,214,268)(H2,215,269)(H2,216,270)(H,217,295)(H,218,267)(H,219,296)(H,220,322)(H,221,271)(H,222,293)(H,223,304)(H,224,305)(H,225,297)(H,226,314)(H,227,312)(H,228,306)(H,229,302)(H,230,303)(H,231,298)(H,232,318)(H,233,315)(H,234,327)(H,235,323)(H,236,325)(H,237,326)(H,238,316)(H,239,292)(H,240,299)(H,241,319)(H,242,300)(H,243,313)(H,244,320)(H,245,328)(H,246,294)(H,247,301)(H,248,324)(H,249,308)(H,250,309)(H,251,329)(H,252,307)(H,253,311)(H,254,310)(H,255,317)(H,256,321)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,332,333)/t100-,101-,102-,103-,104-,105-,106+,107+,108+,109+,110+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-,163-,164-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGGXIKDZJGHEA-NQRPSHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C205H341N53O75S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236864
Record name Thymosin beta(10)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4780 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88160-82-1
Record name Thymosin beta(10)arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088160821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymosin beta(10)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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